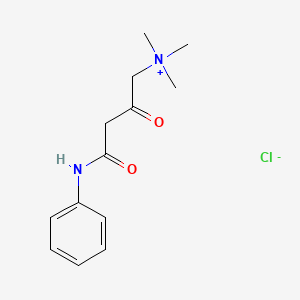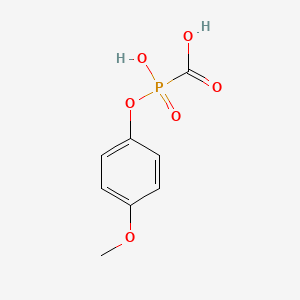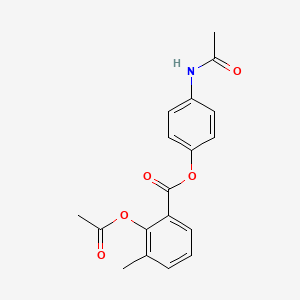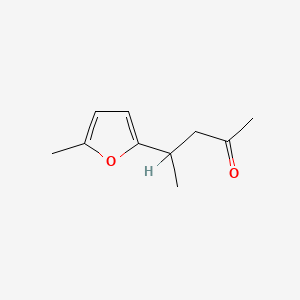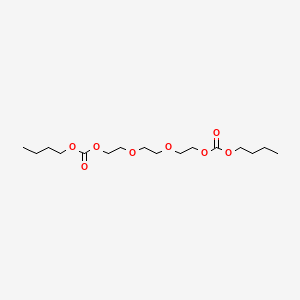
Dibutyl 2,5,8,11-tetraoxadodecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 2,5,8,11-tetraoxadodecanedioate is a chemical compound with the molecular formula C16H30O8. It is known for its unique structure, which includes multiple ether linkages and ester groups. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl 2,5,8,11-tetraoxadodecanedioate can be synthesized through the esterification of 2,5,8,11-tetraoxadodecanedioic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. This often includes the use of continuous reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2,5,8,11-tetraoxadodecanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form higher oxidation state products.
Substitution: The ether linkages can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Requires specific catalysts and conditions depending on the desired substitution.
Major Products
Hydrolysis: 2,5,8,11-tetraoxadodecanedioic acid and butanol.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Substitution: Substituted ethers or esters.
Scientific Research Applications
Dibutyl 2,5,8,11-tetraoxadodecanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which dibutyl 2,5,8,11-tetraoxadodecanedioate exerts its effects is primarily through its chemical reactivity. The ester and ether groups in the compound allow it to participate in various chemical reactions, making it a versatile reagent in both synthetic and analytical chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,12-Diheptyl 2,5,8,11-tetraoxadodecanedioate: Similar structure but with heptyl groups instead of butyl groups.
2,5,8,11-Tetraoxadodecanedioic acid: The parent acid of dibutyl 2,5,8,11-tetraoxadodecanedioate.
Uniqueness
This compound is unique due to its specific combination of ester and ether linkages, which confer distinct chemical properties. This makes it particularly useful in applications requiring both reactivity and stability .
Properties
CAS No. |
77092-83-2 |
|---|---|
Molecular Formula |
C16H30O8 |
Molecular Weight |
350.40 g/mol |
IUPAC Name |
2-[2-(2-butoxycarbonyloxyethoxy)ethoxy]ethyl butyl carbonate |
InChI |
InChI=1S/C16H30O8/c1-3-5-7-21-15(17)23-13-11-19-9-10-20-12-14-24-16(18)22-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
PZAPTWKIUWTDQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OCCOCCOCCOC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


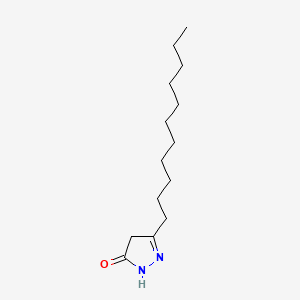
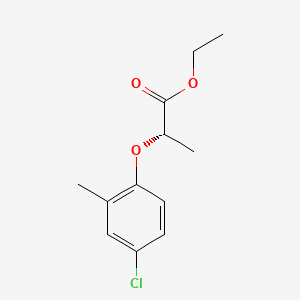
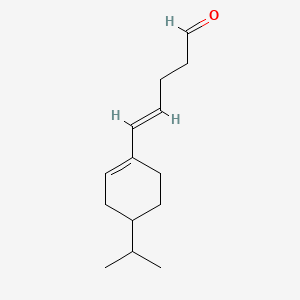
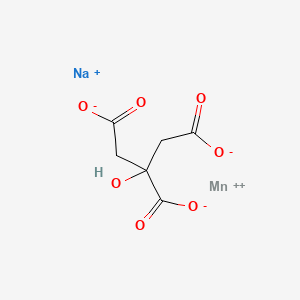

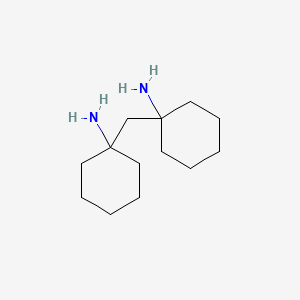
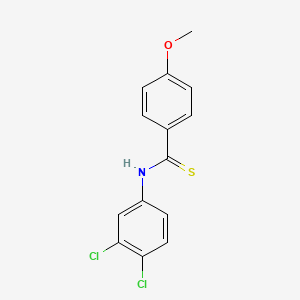
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)
